3-(3-Fluorbenzolsulfonyl)azetidin

Übersicht

Beschreibung

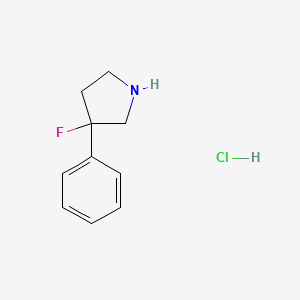

3-(3-Fluorobenzenesulfonyl)azetidine is a chemical compound with the CAS Number: 2413896-15-6 . It is a hydrochloride with a molecular weight of 251.71 .

Synthesis Analysis

Azetidines, including 3-(3-Fluorobenzenesulfonyl)azetidine, are fascinating four-membered nitrogen-containing heterocycles . The synthetic chemistry of azetidine is an important yet undeveloped research area . The synthesis of azetidines is driven by a considerable ring strain .Molecular Structure Analysis

The IUPAC name of 3-(3-Fluorobenzenesulfonyl)azetidine is 3-((3-fluorophenyl)sulfonyl)azetidine hydrochloride . The InChI Code is 1S/C9H10FNO2S.ClH/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

3-(3-Fluorobenzenesulfonyl)azetidine is a powder with a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Organische Synthese

Azetidine sind eine der wichtigsten viergliedrigen Heterocyclen, die in der organischen Synthese verwendet werden . Ihre einzigartige Reaktivität, die durch Ringspannung angetrieben wird, ermöglicht eine Vielzahl von synthetischen Transformationen .

Medizinische Chemie

Azetidine werden in der medizinischen Chemie aufgrund ihrer Verbreitung in Naturprodukten häufig eingesetzt . Sie dienen oft als Schlüsselstrukturmerkmale in bioaktiven Verbindungen .

Aminosäure-Surrogate

Azetidine können als Surrogate für Aminosäuren fungieren . Dies macht sie wertvoll bei der Entwicklung von Peptidomimetika, die die Struktur und Funktion von Peptiden nachahmen .

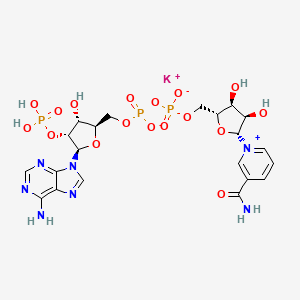

Nucleinsäurechemie

Das Potenzial von Azetidinen in der Nucleinsäurechemie wird als bemerkenswert angesehen . Sie können verwendet werden, um die Struktur von Nucleinsäuren zu modifizieren und möglicherweise ihre Funktion zu beeinflussen .

Katalytische Prozesse

Azetidine wurden in verschiedenen katalytischen Prozessen eingesetzt, darunter Henry-, Suzuki-, Sonogashira- und Michael-Additionen .

Ringöffnungs- und Ringexpansionsreaktionen

Aufgrund ihrer Ringspannung sind Azetidine ausgezeichnete Kandidaten für Ringöffnungs- und Ringexpansionsreaktionen . Diese Reaktionen können zur Bildung größerer, komplexerer Strukturen führen .

Wirkmechanismus

Target of Action

Azetidines, a class of compounds to which 3-(3-fluorobenzenesulfonyl)azetidine belongs, are known to have various biological targets due to their structural versatility .

Mode of Action

Azetidines are known to interact with their targets in a variety of ways, often involving the opening of their four-membered ring structure . The fluorobenzenesulfonyl group in 3-(3-Fluorobenzenesulfonyl)azetidine could potentially enhance its reactivity or specificity towards its targets.

Biochemical Pathways

Azetidines are known to be involved in a variety of biological processes, potentially affecting multiple pathways .

Pharmacokinetics

The compound’s molecular weight (25171 g/mol) and physical properties (such as its solubility in various solvents) suggest that it may have favorable pharmacokinetic properties .

Result of Action

Given the structural versatility of azetidines, it is likely that 3-(3-fluorobenzenesulfonyl)azetidine could have diverse effects depending on its specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 3-(3-Fluorobenzenesulfonyl)azetidine could potentially be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its recommended storage temperature of 4 degrees Celsius . Additionally, the compound’s solubility in various solvents suggests that its action and efficacy could be influenced by the biochemical environment in which it is present.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(3-Fluorobenzenesulfonyl)azetidine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through its sulfonyl and fluorobenzene groups, which facilitate binding interactions. For instance, the sulfonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, while the fluorobenzene group can engage in hydrophobic interactions . These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways.

Cellular Effects

The effects of 3-(3-Fluorobenzenesulfonyl)azetidine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling proteins, 3-(3-Fluorobenzenesulfonyl)azetidine can alter the phosphorylation status of downstream targets, thereby modulating signal transduction pathways . Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These effects collectively impact cellular metabolism, potentially altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, 3-(3-Fluorobenzenesulfonyl)azetidine exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzyme active sites . This can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the fluorobenzene group can engage in hydrophobic interactions with protein surfaces, further stabilizing the binding . These interactions can lead to changes in enzyme activity and subsequent alterations in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Fluorobenzenesulfonyl)azetidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Fluorobenzenesulfonyl)azetidine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biochemical activity. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 3-(3-Fluorobenzenesulfonyl)azetidine vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, 3-(3-Fluorobenzenesulfonyl)azetidine can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

3-(3-Fluorobenzenesulfonyl)azetidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical impact.

Transport and Distribution

Within cells and tissues, 3-(3-Fluorobenzenesulfonyl)azetidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 3-(3-Fluorobenzenesulfonyl)azetidine within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3-(3-Fluorobenzenesulfonyl)azetidine is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of 3-(3-Fluorobenzenesulfonyl)azetidine is essential for elucidating its precise biochemical roles.

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQGRGSFECDZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

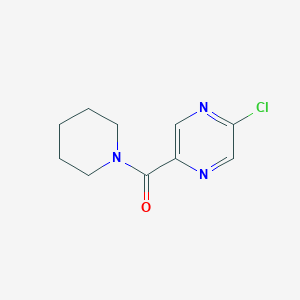

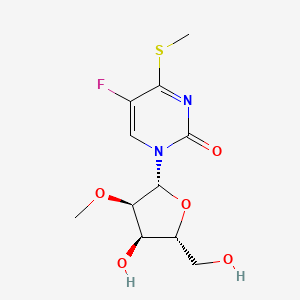

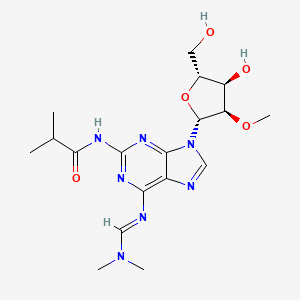

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)

![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)